molecular formula C8H11FN2 B12448994 2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine CAS No. 1000515-18-3

2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine

Cat. No.: B12448994
CAS No.: 1000515-18-3
M. Wt: 154.18 g/mol
InChI Key: SKDWXNJRZFALOG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H11FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring, along with an ethanamine side chain, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-6-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethanamine side chain may facilitate its transport across cell membranes, allowing it to exert its effects within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-6-methylpyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Fluoro-5-methylpyridin-2-yl)ethan-1-amine: Similar structure but with the methyl group in a different position.

    2-(3-Fluoro-6-ethylpyridin-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of a fluorine atom and a methyl group on the pyridine ring, along with the ethanamine side chain, gives 2-(3-Fluoro-6-methylpyridin-2-yl)ethan-1-amine distinct chemical properties

Properties

CAS No.

1000515-18-3

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(3-fluoro-6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-6-2-3-7(9)8(11-6)4-5-10/h2-3H,4-5,10H2,1H3

InChI Key

SKDWXNJRZFALOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)F)CCN

Origin of Product

United States

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